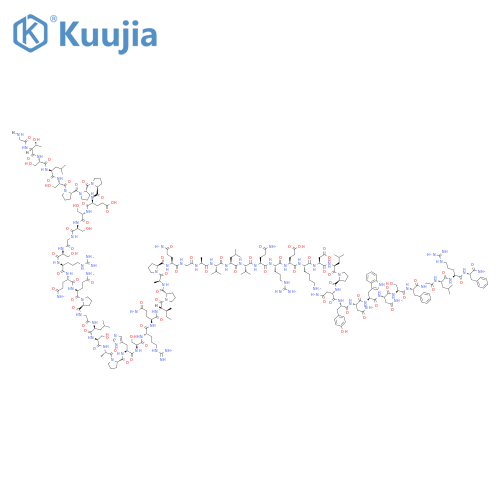Cas no 374683-24-6 (KISS-1 (68-121))

KISS-1 (68-121) 化学的及び物理的性質
名前と識別子
-
- KISS-1 (68-121)
- Kisspeptin-54 (human)
- Kisspeptin-54 (human) ,Metastin (human)
- Metastin (human)
- CID 90479791
- Metastin(human)
- H-GLY-THR-SER-LEU-SER-PRO-PRO-PRO-GLU-SER-SER-GLY-SER-ARG-GLN-GLN-PRO-GLY-LEU-SER-ALA-PRO-HIS-SER-ARG-GLN-ILE-PRO-ALA-PRO-GLN-GLY-ALA-VAL-LEU-VAL-GLN-ARG-GLU-LYS-ASP-LEU-PRO-ASN-TYR-ASN-TRP-ASN-SER-PHE-GLY-LEU-ARG-PHE-NH2
- MALIGNANT MELANOMA METASTASIS-SUPPRESSOR KISS-1 (68-121) (HUMAN)
- Kisspeptin-54 (huMan) Metastin (huMan), Malignant MelanoMa Metastasis-Suppressor KiSS-1 (68-121) (huMan), KiSS-1 (68-121) (huMan)
- Metastin (huMan), Malignant MelanoMa Metastasis-Suppressor KiSS-1 (68-121) (huMan), KiSS-1 (68-121) (huMan)
- KISSPEPTIN-54
- METASTIN
-
- インチ: 1S/C258H401N79O78/c1-21-131(16)204(329-220(381)152(70-77-189(264)351)301-213(374)147(53-34-84-281-257(274)275)299-234(395)173(118-341)322-226(387)164(103-140-110-278-123-288-140)315-242(403)181-58-38-87-331(181)247(408)133(18)290-232(393)172(117-340)321-222(383)158(95-125(4)5)293-197(359)114-287-238(399)178-55-36-88-332(178)249(410)155(71-78-190(265)352)306-218(379)150(68-75-187(262)349)300-212(373)146(52-33-83-280-256(272)273)298-233(394)171(116-339)294-198(360)113-286-210(371)170(115-338)319-237(398)175(120-343)320-219(380)154(73-80-200(363)364)304-241(402)183-60-40-90-334(183)252(413)185-62-43-93-337(185)253(414)184-61-42-92-336(184)251(412)177(122-345)325-223(384)159(96-126(6)7)308-236(397)176(121-344)324-246(407)205(135(20)346)326-194(356)108-260)254(415)335-91-41-56-179(335)239(400)291-134(19)248(409)330-86-37-57-180(330)240(401)303-149(67-74-186(261)348)208(369)284-111-195(357)289-132(17)207(368)327-202(129(12)13)245(406)317-160(97-127(8)9)231(392)328-203(130(14)15)244(405)305-151(69-76-188(263)350)216(377)296-145(51-32-82-279-255(270)271)211(372)302-153(72-79-199(361)362)217(378)295-144(50-30-31-81-259)215(376)314-168(107-201(365)366)230(391)318-169(98-128(10)11)250(411)333-89-39-59-182(333)243(404)316-167(106-193(268)355)228(389)310-162(101-138-63-65-141(347)66-64-138)224(385)312-165(104-191(266)353)227(388)311-163(102-139-109-283-143-49-29-28-48-142(139)143)225(386)313-166(105-192(267)354)229(390)323-174(119-342)235(396)309-161(100-137-46-26-23-27-47-137)209(370)285-112-196(358)292-157(94-124(2)3)221(382)297-148(54-35-85-282-258(276)277)214(375)307-156(206(269)367)99-136-44-24-22-25-45-136/h22-29,44-49,63-66,109-110,123-135,144-185,202-205,283,338-347H,21,30-43,50-62,67-108,111-122,259-260H2,1-20H3,(H2,261,348)(H2,262,349)(H2,263,350)(H2,264,351)(H2,265,352)(H2,266,353)(H2,267,354)(H2,268,355)(H2,269,367)(H,278,288)(H,284,369)(H,285,370)(H,286,371)(H,287,399)(H,289,357)(H,290,393)(H,291,400)(H,292,358)(H,293,359)(H,294,360)(H,295,378)(H,296,377)(H,297,382)(H,298,394)(H,299,395)(H,300,373)(H,301,374)(H,302,372)(H,303,401)(H,304,402)(H,305,405)(H,306,379)(H,307,375)(H,308,397)(H,309,396)(H,310,389)(H,311,388)(H,312,385)(H,313,386)(H,314,376)(H,315,403)(H,316,404)(H,317,406)(H,318,391)(H,319,398)(H,320,380)(H,321,383)(H,322,387)(H,323,390)(H,324,407)(H,325,384)(H,326,356)(H,327,368)(H,328,392)(H,329,381)(H,361,362)(H,363,364)(H,365,366)(H4,270,271,279)(H4,272,273,280)(H4,274,275,281)(H4,276,277,282)/t131-,132-,133-,134-,135+,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,202-,203-,204-,205-/m0/s1
- InChIKey: KAHDONZOCXSKII-NJVVDGNHSA-N
- ほほえんだ: NC(=O)[C@H](CC1C=CC=CC=1)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@H](CC1C=CC=CC=1)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](CC1C2C=CC=CC=2NC=1)NC(=O)[C@@H](NC(=O)[C@H](CC1C=CC(O)=CC=1)NC(=O)[C@@H](NC(=O)[C@H]1N(C(=O)[C@@H](NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](C)NC(=O)CNC(=O)[C@@H](NC(=O)[C@H]2N(C(=O)[C@H](C)NC(=O)[C@H]3N(C(=O)[C@](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](CC4NC=NC=4)NC(=O)[C@H]4N(C(=O)[C@H](C)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@H]5N(C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H]6N(C(=O)[C@H]7N(C(=O)[C@H]8N(C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@](NC(=O)CN[H])([H])[C@H](O)C)CO)CC(C)C)CO)CCC8)CCC7)CCC6)CCC(=O)O)CO)CO)CO)CCCNC(=N)N)CCC(=O)N)CCC(=O)N)CCC5)CC(C)C)CO)CCC4)CO)CCCNC(=N)N)CCC(=O)N)([H])[C@@H](C)CC)CCC3)CCC2)CCC(=O)N)C(C)C)CC(C)C)C(C)C)CCC(=O)N)CCCNC(=N)N)CCC(=O)O)CCCCN)CC(C)C)CCC1)CC(=O)N)CC(=O)N)CC(=O)N)CO)CC(C)C)CCCNC(=N)N
計算された属性
- 水素結合ドナー数: 83
- 水素結合受容体数: 85
- 重原子数: 415
- 回転可能化学結合数: 185
- 複雑さ: 15500
- トポロジー分子極性表面積: 2520
じっけんとくせい
- ようかいせい: Soluble to 1 mg/ml in Water
KISS-1 (68-121) 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci14228-100ug |
Metastin (human) |
374683-24-6 | 98% | 100ug |
¥4752.00 | 2023-09-09 | |
| TargetMol Chemicals | TP2005-1 mg |
Kisspeptin-54(human) |
374683-24-6 | 98% | 1mg |
¥ 8,505 | 2023-07-11 | |
| TargetMol Chemicals | TP2005-100μg |
Kisspeptin-54(human) |
374683-24-6 | 100μg |
¥ 7120 | 2024-07-20 | ||
| A2B Chem LLC | AF67109-1mg |
KISS-1 (68-121) |
374683-24-6 | 98% | 1mg |
$2015.00 | 2024-04-20 | |
| TargetMol Chemicals | TP2005-1mg |
Kisspeptin-54(human) |
374683-24-6 | 98% | 1mg |
¥ 8505 | 2023-09-15 | |
| MedChemExpress | HY-P1022-100μg |
Kisspeptin-54(human) |
374683-24-6 | 98.08% | 100μg |
¥3400 | 2024-04-18 |
KISS-1 (68-121) 関連文献
-
Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440
-
Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096
-
Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610
KISS-1 (68-121)に関する追加情報
KISS-1 (68-121)とCAS No. 374683-24-6の科学的特性と応用可能性
KISS-1 (68-121)は、メタスタシンとして知られるペ���チドフラグメントの一種であり、がん転移抑制や神経内分泌調節に関与するKISS-1遺伝子から派生した活性配列です。CAS No. 374683-24-6はこの化合物の化学的識別番号であり、創薬研究やバイオマーカー開発における重要なターゲットとして注目されています。
近年、がん治療や生殖医学分野でKISS-1/GPR54シグナル経路の研究が加速しており、KISS-1 (68-121)の受容体結合特性に関する論文が増加傾向にあります。特に「がん転移の分子メカニズム」や「ペプチドベース創薬」といったキーワードは、学術検索エンジンで高い検索ボリュームを記録しています。
このペプチドの立体構造解析では、αヘリックスとβシートの混合構造が確認されており、Gタンパク質共役型受容体(GPCR)であるGPR54との相互作用に必須の分子認識サイトを形成します。細胞増殖抑制効果に関するin vitro試験では、特定のがん細胞株においてアポトーシス誘導活性が報告されています。
現在の研究トレンドとして、「ペプチド安定化技術」や「ドラッグデリバリーシステム」との組み合わせが注目されています。KISS-1 (68-121)の血中半減期延長を目的に、PEG修飾やナノ粒子カプセル化などの手法が検討されており、バイオ医薬品開発の観点からも重要なテーマとなっています。
さらに、臨床応用に向けた課題として、「バイオアベイラビリティ向上」や「オフターゲット効果の低減」が研究フォーラムで頻繁に議論されます。マウスモデルを用いた薬物動態試験では、血液脳関門透過性のデータ収集が進行中であり、神経変性疾患への応用可能性も探られています。
品質管理面では、HPLCや質量分析による純度検証が必須であり、CAS No. 374683-24-6で登録された化合物については、国際標準物質とのクロスバリデーションが推奨されます。バッチ間差異を最小化するため、固相ペプチド合成(SPPS)の最適化プロトコルが各研究機関で開発されています。
将来的には、「個別化医療」や「コンパニオン診断薬」との連動が期待される分野であり、KISS-1 (68-121)の発現プロファイル解析が治療効果予測に活用される可能性があります。AI創薬プラットフォームを用いた構造活性相関(SAR)解析も近年増加しており、計算化学と実験データの統合的アプローチが進められています。
374683-24-6 (KISS-1 (68-121)) 関連製品
- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)
- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)
- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)
- 544702-49-0(5-bromo-N-ethyl-2-furamide)
- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)
- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)
- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)
- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)
- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

